
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as MP-10, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Mecanismo De Acción
The mechanism of action of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is not fully understood, but it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist at the 5-HT1A receptor. This dual mechanism of action may contribute to its antidepressant and anxiolytic effects.
Biochemical and Physiological Effects:
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to increase extracellular levels of serotonin in the prefrontal cortex and hippocampus of rats (Sánchez-Sánchez et al., 2017). This increase in serotonin levels may contribute to its antidepressant and anxiolytic effects. Furthermore, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response (Ochoa-Molina et al., 2018).
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its high selectivity for the serotonin transporter, which may reduce the risk of side effects associated with non-selective SSRIs. However, one limitation of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is its relatively short half-life, which may require frequent dosing in clinical applications.
Direcciones Futuras
For research on 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine include investigating its potential therapeutic applications in other diseases, such as post-traumatic stress disorder (PTSD) and obsessive-compulsive disorder (OCD). Furthermore, research on the long-term effects of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine and its potential for abuse should be conducted to determine its safety and efficacy in clinical applications.
Conclusion:
In conclusion, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine is a novel compound that has shown potential for therapeutic applications in depression, anxiety, and addiction. Its mechanism of action, biochemical and physiological effects, and future directions for research have been extensively studied, and further research is needed to determine its safety and efficacy in clinical applications.
Métodos De Síntesis
The synthesis method of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 3-methoxybenzylamine and 3-pyridinecarboxylic acid with piperazine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). This reaction results in the formation of 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine, which is purified by column chromatography.
Aplicaciones Científicas De Investigación
1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been studied extensively for its potential therapeutic applications in various diseases, including depression, anxiety, and addiction. A study conducted by Sánchez-Sánchez et al. (2017) showed that 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine exhibited antidepressant-like effects in animal models of depression. Another study by Ochoa-Molina et al. (2018) demonstrated that 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine reduced anxiety-like behavior in rats. Furthermore, 1-(3-methoxybenzyl)-4-(3-pyridinylcarbonyl)piperazine has been shown to reduce cocaine-seeking behavior in rats (Sánchez-Sánchez et al., 2018).
Propiedades
IUPAC Name |
[4-[(3-methoxyphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-23-17-6-2-4-15(12-17)14-20-8-10-21(11-9-20)18(22)16-5-3-7-19-13-16/h2-7,12-13H,8-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXXARRMECUNLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Methoxybenzyl)piperazin-1-yl](pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dichloro-N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5798247.png)
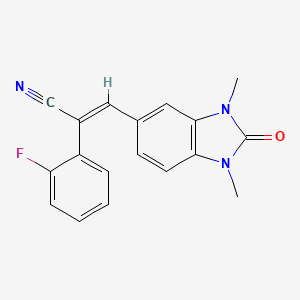
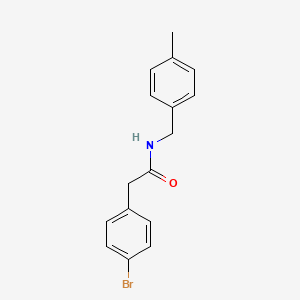
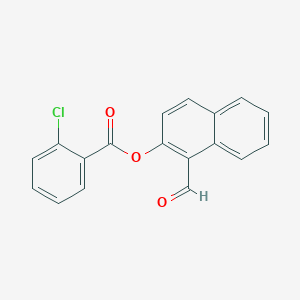
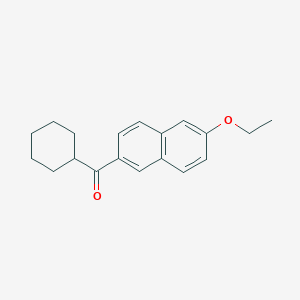
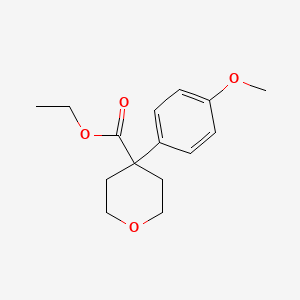
![2,2-dichloro-N-[2-(4-fluorophenyl)ethyl]acetamide](/img/structure/B5798281.png)
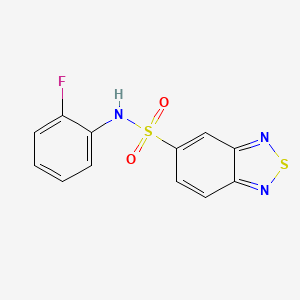
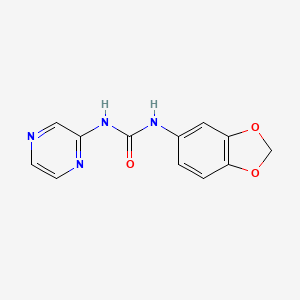

![8,10-dimethyl-2-propyl-4-[4-(2-pyridinyl)-1-piperazinyl]pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5798309.png)

![1-(2-adamantyl)-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5798330.png)
![2-chloro-5-{5-[2-(4-iodophenyl)carbonohydrazonoyl]-2-furyl}benzoic acid](/img/structure/B5798343.png)